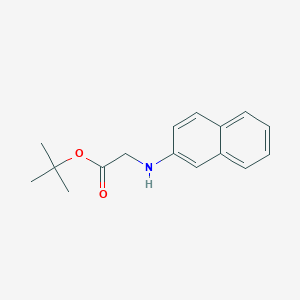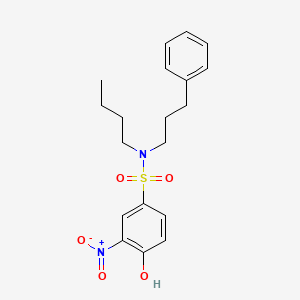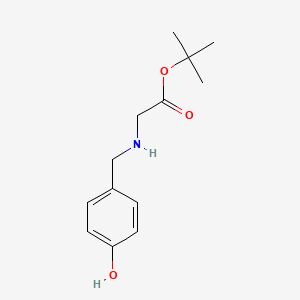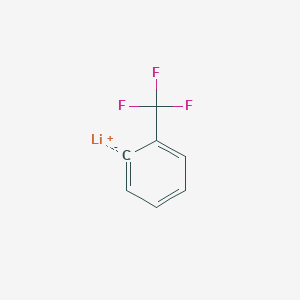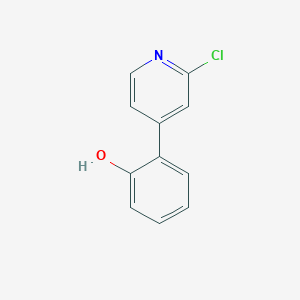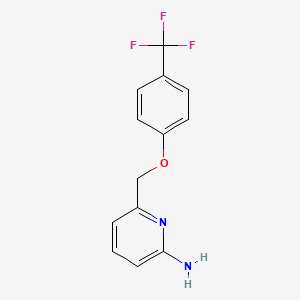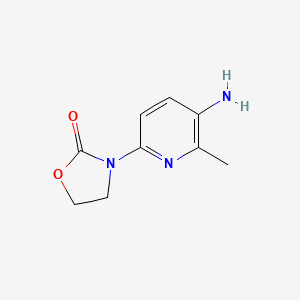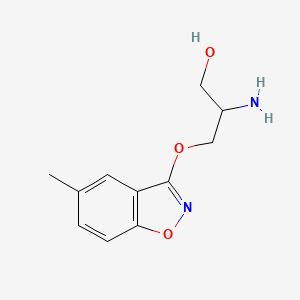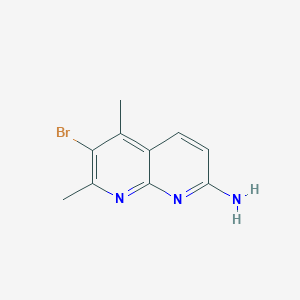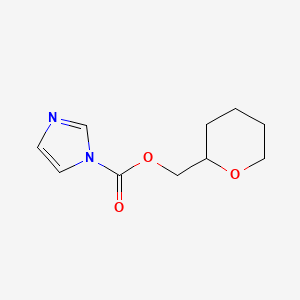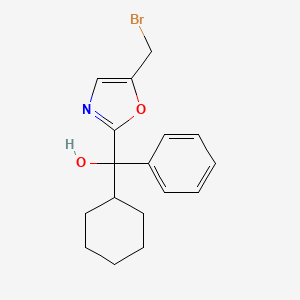
(5-Bromomethyloxazol-2-yl)cyclohexylphenylmethanol
Vue d'ensemble
Description
(5-Bromomethyloxazol-2-yl)cyclohexylphenylmethanol is a complex organic compound that features a bromomethyl group attached to an oxazole ring, which is further connected to a cyclohexyl and phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromomethyloxazol-2-yl)cyclohexylphenylmethanol can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The oxazole ring can be reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Sodium azide in the presence of copper sulfate and sodium ascorbate in DMF.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of azides, amines, or thiols derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced oxazole derivatives.
Applications De Recherche Scientifique
(5-Bromomethyloxazol-2-yl)cyclohexylphenylmethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its cytotoxic properties against certain cancer cell lines.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (5-Bromomethyloxazol-2-yl)cyclohexylphenylmethanol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors through hydrogen bonding and π-π interactions. The bromomethyl group can undergo substitution reactions, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Oxazol-2-yl)-18-norisopimarane: Contains an oxazole ring and exhibits cytotoxic properties.
2-[2-(2,6-Dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones: Known for its antibacterial potential.
Uniqueness
(5-Bromomethyloxazol-2-yl)cyclohexylphenylmethanol is unique due to its combination of a bromomethyl group with an oxazole ring, cyclohexyl, and phenyl groups
Propriétés
Formule moléculaire |
C17H20BrNO2 |
|---|---|
Poids moléculaire |
350.2 g/mol |
Nom IUPAC |
[5-(bromomethyl)-1,3-oxazol-2-yl]-cyclohexyl-phenylmethanol |
InChI |
InChI=1S/C17H20BrNO2/c18-11-15-12-19-16(21-15)17(20,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1,3-4,7-8,12,14,20H,2,5-6,9-11H2 |
Clé InChI |
SSBZADQHQUIWES-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(C2=CC=CC=C2)(C3=NC=C(O3)CBr)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
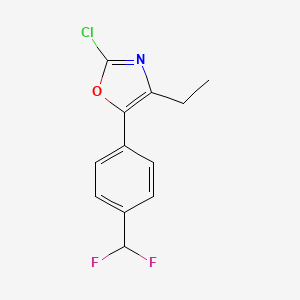
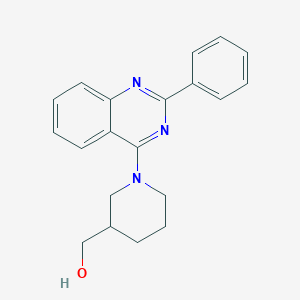
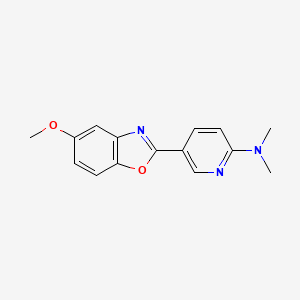
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl-1,2-ethanediamine](/img/structure/B8392378.png)
